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Compound of Interest

3-(1,3-Dioxan-2-YL)-4'-
Compound Name: ) _
iodopropiophenone

Cat. No.: B1360764

CAS Number: 898785-52-9

Introduction

This technical guide addresses the chemical compound 3-(1,3-Dioxan-2-YL)-4'-
iodopropiophenone. The primary objective of this document is to provide a comprehensive
overview of its chemical properties, synthesis, and potential applications for researchers,
scientists, and professionals in drug development. However, a comprehensive search of
publicly available scientific literature and chemical databases reveals a significant lack of
detailed technical information for this specific compound. While its chemical structure and basic
identifiers are known, in-depth experimental data, biological activity studies, and established
protocols are not readily available.

Chemical Properties and Data

Based on its chemical name and structure, we can deduce some fundamental properties. The
molecule contains a propiophenone core, substituted with an iodine atom at the 4'-position of
the phenyl ring and a 3-(1,3-dioxan-2-yl) group. The presence of the dioxan moiety, a cyclic
acetal, suggests it may be used as a protecting group for a carbonyl functionality during a
chemical synthesis. The iodine atom provides a site for various cross-coupling reactions,
making it a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Data for 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone
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Property Value Source
CAS Number 898785-52-9 Chemical Supplier Databases
Molecular Formula C13H15I03 Deduced from structure
Molecular Weight 346.16 g/mol Calculated
_ C1=CC(=CC=C1C(=0)CCC20
Canonical SMILES Deduced from structure
CCcoco2)l
Likely a solid at room Inferred from similar

Physical State
temperature compounds

- Expected to be soluble in
Solubility ] Inferred from structure
common organic solvents

Note: The physical state and solubility are inferred from the properties of structurally similar
compounds, as specific experimental data for 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone is
not available in the reviewed literature.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 3-(1,3-Dioxan-2-YL)-4'-
iodopropiophenone have not been found in the public domain. However, a plausible synthetic
route can be conceptualized based on standard organic chemistry principles.

A potential synthetic pathway is outlined below. This represents a logical, though unconfirmed,
method for its preparation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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